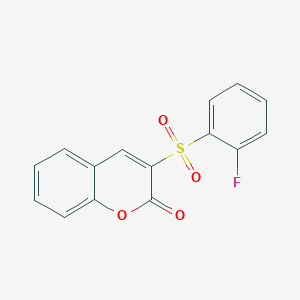

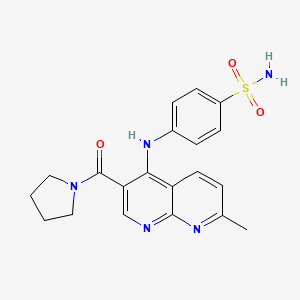

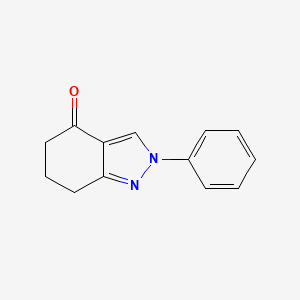

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one, also known as FSBA, is a chemical compound that has gained attention in scientific research due to its various potential applications. FSBA is a fluorescent probe that has been used to study protein-protein interactions, enzyme kinetics, and protein conformational changes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study demonstrated the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones via the reaction of 4-hydroxy-3-acetyl coumarin and amines, indicating a methodological approach that could potentially apply to derivatives of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one under ultrasonic irradiation for enhanced reaction efficiencies and yields (Wang Huiyana, 2013).

- Research on the crystal structure of fluorobenzene derivatives has provided insights into the interactions and conformations that could be relevant for understanding the properties and reactivity of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one compounds (A. El-Agrody et al., 2013).

Fluorophore Applications

- The unique fluorescence properties of certain fluorophores, which exhibit significant fluorescence in protic environments, hint at the potential use of fluorobenzenesulfonyl derivatives, including 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one, in developing new fluorogenic sensors (S. Uchiyama et al., 2006).

Biological Activities

- A new series of 3,4-dihydro-2H-chromen-2-yl derivatives exhibited moderate to excellent antimicrobial activities, suggesting that structurally related compounds, such as 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one, could also possess antimicrobial properties (M. Mannam et al., 2020).

- The synthesis and characterization of benzocoumarin-pyrimidine hybrids as antitubercular agents, along with their DNA cleavage activities, provide a foundation for investigating similar activities in 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one derivatives (D. Reddy et al., 2015).

Chemical Reactivity and Applications

- N-Fluorobenzenesulfonimide has been identified as an efficient nitrogen source for C–N bond formation, indicating the utility of fluorobenzenesulfonyl compounds, including 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one, in synthetic chemistry for the formation of nitrogen-containing compounds (Yan Li & Qian Zhang, 2014).

Propiedades

IUPAC Name |

3-(2-fluorophenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4S/c16-11-6-2-4-8-13(11)21(18,19)14-9-10-5-1-3-7-12(10)20-15(14)17/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDARJALEDGPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2721755.png)

![2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2721758.png)

![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2721763.png)

![(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721769.png)